2-chloro-N-(3,5-dimethoxybenzyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

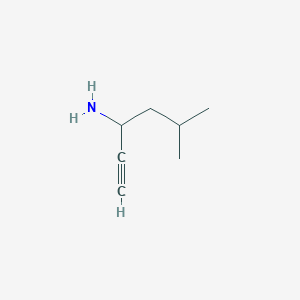

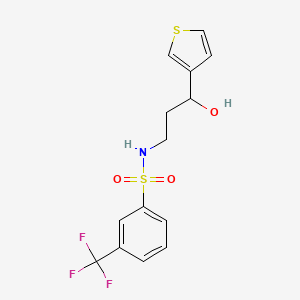

“2-chloro-N-(3,5-dimethoxybenzyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-(3,5-dimethoxybenzyl)acetamide” can be represented by the SMILES stringO=C(CCl)NC1=CC(OC)=CC(OC)=C1 . This indicates that the molecule contains a chloroacetamide group attached to a 3,5-dimethoxybenzyl group. Physical And Chemical Properties Analysis

“2-chloro-N-(3,5-dimethoxybenzyl)acetamide” is a solid substance . Its molecular weight is 229.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用

Photoreactivity and Design of Model Compounds

Research by Katritzky et al. (2003) focused on the design and synthesis of molecules with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide. These compounds exhibited distinct photoreactivity under irradiation, highlighting their potential in studying light-induced chemical processes (Katritzky et al., 2003).

Synthesis and Application in Glycosylation

Kelly and Jensen (2001) reported the use of 2,4-Dimethoxybenzyl as an amide protecting group for 2-acetamido glycosyl donors, emphasizing its significance in the synthesis of complex carbohydrates. This research showcases the role of similar compounds in facilitating glycosylation reactions, essential for developing various glycoconjugates (Kelly & Jensen, 2001).

Advancements in Synthetic Chemistry

Sakai et al. (2022) introduced novel reagents for the synthesis of N-alkylacetamides, demonstrating the versatility of dimethoxybenzyl N-acetylcarbamate derivatives in organic synthesis. This work highlights the compound's role in the development of new synthetic routes for pharmaceutical and natural product research (Sakai et al., 2022).

Exploration in Medicinal Chemistry

Yusov et al. (2019) synthesized and evaluated the analgesic and anti-inflammatory activities of acetamide derivatives, including those related to the compound . Their findings contribute to the understanding of acetamide derivatives' potential as therapeutic agents (Yusov et al., 2019).

Drug Design and Discovery

Dathu Reddy et al. (2014) engaged in green chemistry approaches for designing analgesic and antipyretic agents, incorporating acetamide derivatives. This research underscores the importance of environmentally friendly methods in drug design, showcasing the adaptability of acetamide-based compounds in creating new pharmaceuticals (Dathu Reddy et al., 2014).

Environmental and Biological Applications

Research by Houdier et al. (2000) on the use of dansylacetamidooxyamine as a probe for detecting carbonyl compounds in environmental samples further illustrates the diverse applications of acetamide derivatives in environmental science and analytical chemistry (Houdier et al., 2000).

特性

IUPAC Name |

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-15-9-3-8(4-10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTLWMBPEXJMGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(3,5-dimethoxyphenyl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)

![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2712137.png)

![3-amino-N2-(3-chlorophenyl)-4-(4-methoxyphenyl)-N5,N5,6-trimethylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2712140.png)

![8-(4-Ethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2712142.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2712144.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)